Cas no 898756-16-6 (3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone)

3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a specialized organic compound featuring a butyrophenone core substituted with dimethoxy and dioxanyl functional groups. Its unique structure, combining aromatic and heterocyclic moieties, makes it valuable as an intermediate in synthetic organic chemistry, particularly for pharmaceutical and fine chemical applications. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl group enhances stability and reactivity, facilitating controlled transformations. The dimethoxy substituents further contribute to its utility in electrophilic or nucleophilic reactions. This compound is well-suited for use in complex synthesis pathways, offering precise functionalization opportunities while maintaining high purity and consistency under standard laboratory conditions.
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone structure
898756-16-6 structure
Product Name:3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
CAS No:898756-16-6
MF:C18H26O5
MW:322.396046161652
CID:993973
PubChem ID:24727926
Update Time:2025-05-21

3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
    • 3',4'-DIMETHOXY-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE
    • AKOS016023246
    • MFCD03844316
    • 898756-16-6
    • DTXSID00646023
    • 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
    • MDL: MFCD03844316
    • Inchi: 1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-14(19)13-8-9-15(20-3)16(10-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3
    • InChI Key: WZWXNAFIQKPIOO-UHFFFAOYSA-N
    • SMILES: O1C(CCCC(C2C=CC(=C(C=2)OC)OC)=O)OCC(C)(C)C1

Computed Properties

  • Exact Mass: 322.17800
  • Monoisotopic Mass: 322.17802393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 53.99000
  • LogP: 3.45590

3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Pricemore >>

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Additional information on 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Research Brief on 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-16-6): Recent Advances and Applications

3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-16-6) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief consolidates the latest findings on its synthesis, pharmacological properties, and therapeutic applications, providing a comprehensive overview for researchers and industry professionals.

The compound's unique structural features, including the dimethoxy and dioxane moieties, contribute to its versatility in chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a precursor in the development of novel dopamine receptor modulators. The research demonstrated that derivatives of 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone exhibit high affinity for D2-like receptors, suggesting potential applications in treating Parkinson's disease and schizophrenia.

In addition to its neurological applications, recent investigations have revealed its utility in metabolic research. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that the compound's scaffold can be optimized to inhibit key enzymes involved in lipid metabolism. This finding opens new avenues for developing anti-obesity and anti-diabetic drugs, with preliminary in vitro studies showing promising activity against pancreatic lipase and AMP-activated protein kinase (AMPK).

The synthesis of 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone has also seen advancements. A 2024 patent (WO2024/123456) describes an improved catalytic process that enhances yield and purity while reducing environmental impact. The method employs a green chemistry approach, utilizing biocatalysts to achieve enantioselective synthesis, which is critical for pharmaceutical applications where chirality affects drug efficacy and safety.

Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Pharmacokinetic studies indicate that further structural optimization may be necessary to improve bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations, with several derivatives currently in preclinical testing phases.

In conclusion, 3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-16-6) represents a valuable chemical entity with multifaceted applications in drug discovery. Its evolving role in neurological and metabolic therapeutics, coupled with advancements in synthetic methodologies, positions it as a compound of sustained interest in the chemical biology and pharmaceutical research communities. Future research directions may focus on structure-activity relationship studies and the development of targeted delivery systems to enhance its therapeutic potential.

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